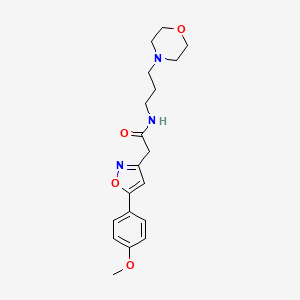

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-24-17-5-3-15(4-6-17)18-13-16(21-26-18)14-19(23)20-7-2-8-22-9-11-25-12-10-22/h3-6,13H,2,7-12,14H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPILTQZJIZQEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or through a Suzuki coupling reaction.

Attachment of the Morpholinopropyl Group: The morpholinopropyl group can be attached through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

Reduction: Reduction reactions may target the isoxazole ring or the acetamide group, potentially leading to ring-opening or amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the acetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide may have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of biological pathways.

Inhibition of Enzymes: Inhibition of key enzymes involved in metabolic or signaling pathways.

Modulation of Ion Channels: Affecting ion channel activity, which can influence cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, particularly those containing heterocyclic cores (e.g., isoxazole, thiadiazole) and acetamide linkages. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations:

Core Heterocycle Influence: The isoxazole core (as in the target compound and ) is associated with metabolic stability and bioactivity. In contrast, 1,3,4-thiadiazole () and thiazolidinone () analogs exhibit distinct electronic properties, affecting binding affinity to biological targets.

However, its position on a thiadiazole () versus isoxazole (target compound) alters steric interactions. The morpholinopropyl side chain in the target compound may confer better solubility compared to the benzothiazole-amino group in or the sulfamoyl-phenyl group in .

Biological Activity Trends: Anticonvulsant activity in is linked to the benzothiazole-amino-thiadiazole scaffold, suggesting that similar acetamide-linked compounds (like the target) might share this activity if tested. The thiazolidinone-based compound () demonstrates anticancer activity, highlighting the role of methoxyphenyl substitution in modulating cytotoxicity.

Biological Activity

The compound 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Structure

The chemical structure of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide can be represented as follows:

This compound features an isoxazole ring, which is known for its diverse biological activities.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 276.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that compounds containing isoxazole rings exhibit significant anticancer properties. For instance, a study on similar isoxazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including HeLa and HepG2, with IC50 values as low as 0.022 nM for certain derivatives .

Case Study: Isoxazole Derivatives

A series of 4,5-diarylisoxazoles was synthesized and evaluated for their cytotoxicity. Among them, derivatives similar to the target compound showed enhanced activity against cancer cells, suggesting that the isoxazole moiety contributes to the biological efficacy .

Neuroprotective Effects

Emerging evidence suggests that isoxazole derivatives may also possess neuroprotective properties. The modulation of molecular chaperones such as HSP90 has been implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Compounds that inhibit HSP90 can lead to the degradation of client proteins involved in these diseases .

The proposed mechanism of action for 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide includes:

- Inhibition of HSP90 : This inhibition leads to destabilization of oncogenic proteins, thereby reducing tumor growth.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, enhancing its anticancer efficacy.

Summary of Findings

Research has shown that the compound exhibits:

- Cytotoxicity : Effective against multiple cancer cell lines.

- Neuroprotection : Potentially beneficial in neurodegenerative disease models.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.